4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one
Description
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one is a synthetic isoxazolone derivative characterized by a bicyclic core fused with a 4-methylpiperazine moiety. Its molecular formula is C₁₃H₂₀N₃O₃ (MW: 266.34) . The compound’s structure includes:
- 4-Methylpiperazine-1-carbonyl group: A polar substituent at position 2, enhancing solubility and enabling interactions with biological targets via hydrogen bonding or charge transfer .
- Isopropyl and methyl groups: At positions 4 and 3, respectively, providing steric bulk and influencing lipophilicity .
Properties
Molecular Formula |
C13H21N3O3 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-methyl-2-(4-methylpiperazine-1-carbonyl)-4-propan-2-yl-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H21N3O3/c1-9(2)11-10(3)16(19-12(11)17)13(18)15-7-5-14(4)6-8-15/h9H,5-8H2,1-4H3 |
InChI Key |
HKLCFVIKGGOOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1C(=O)N2CCN(CC2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.
Alkylation Reactions: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Isoxazolone Derivatives
Substituent Variations on the Piperazine/Piperidine Ring
(a) 2-(4-Hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one
- Structure : Replaces the 4-methylpiperazine with a 4-hydroxypiperidine group.
- Molecular Weight : 268.14 (C₁₃H₂₀N₂O₄) vs. 266.34 for the target compound .
(b) 4-Isopropyl-3-methyl-2-(2-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one
Isoxazolone Derivatives with Aromatic Substituents
(a) (E)-3-Propyl-4-(thiophen-2-ylmethylene) Isoxazol-5(4H)-one
- Structure : Arylidene substituent (thiophene) at position 3.
- Activity : Exhibits 72% inhibition against carbonic anhydrase, comparable to the standard acetazolamide (80%) .
- Comparison : The target compound’s 4-methylpiperazine group may reduce π-π stacking interactions but improve solubility for systemic distribution .
(b) 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one
Key Observations :
Physicochemical Properties
| Property | Target Compound | 4-Hydroxypiperidine Analog | (E)-3-Propyl-4-(thiophen-2-ylmethylene) |
|---|---|---|---|
| Molecular Weight | 266.34 | 268.14 | 252.07 |
| logP (Predicted) | 1.8 | 1.5 | 3.2 |
| Water Solubility | Moderate | High | Low |
Notes:
Q & A
Basic Questions
Q. What are the key synthetic pathways for 4-isopropyl-3-methyl-2-(4-methylpiperazine-1-carbonyl)isoxazol-5(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the isoxazolone core. Key steps include:
- Cyclocondensation of β-keto esters or nitrile oxides to form the isoxazol-5(2H)-one scaffold .
- Introduction of the 4-methylpiperazine moiety via nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide-based reagents) .
- Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to improve yield and purity. For example, polar aprotic solvents like DMF or THF enhance nucleophilicity, while mild bases (e.g., triethylamine) minimize side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : - and -NMR to confirm substituent positions (e.g., isopropyl and methyl groups) and piperazine connectivity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: 268.1424 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity .
Q. What are the physicochemical properties of this compound relevant to experimental handling?
- Methodological Answer : Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 268.14 g/mol | |
| Solubility | Likely soluble in DMSO, DMF; limited in water | |
| Stability | Hydrolytically sensitive at extreme pH; store at -20°C under inert gas |
Advanced Research Questions
Q. How can reaction mechanisms for piperazine-carbonyl coupling to the isoxazolone core be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., acyl chloride formation) .
- Computational Modeling : Density functional theory (DFT) calculations to map energy barriers for nucleophilic attack and transition states .
- Isotopic Labeling : Use -labeled piperazine to track bond formation via mass spectrometry .
Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C. Monitor degradation products via LC-MS .
- Split-Plot Design : Apply a randomized block design (as in ) with pH (3–9), temperature (25–60°C), and time (0–48 hrs) as variables. Use ANOVA to identify significant degradation pathways .
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
- Methodological Answer :
- Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) across labs .
- Cross-Lab Validation : Share raw spectral data (e.g., NMR FID files) via platforms like Zenodo for independent verification .
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., exact mass, retention times) to identify outliers or systematic errors .
Q. What strategies can predict the compound’s biological activity based on its structure?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to correlate structure with activity .
- Docking Simulations : Target receptors (e.g., kinases, GPCRs) with piperazine-containing ligands to hypothesize binding modes .
- In Vitro Screening : Prioritize assays for antimicrobial or anti-inflammatory activity, given structural similarities to bioactive isoxazolones .
Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with gradient elution (e.g., acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for sensitivity .
- Validation Parameters : Assess linearity (R > 0.995), LOD/LOQ (≤0.1%), and precision (%RSD < 5%) per ICH guidelines .
Data Contradiction and Resolution Example
- Issue : Discrepancies in reported -NMR chemical shifts for the isopropyl group.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
